2-Phenylpropylene Oxide
Overview
Description
2-Phenylpropylene Oxide, also known as α-Methylstyrene oxide, is an organic compound with the molecular formula C₉H₁₀O. It is a colorless liquid with a sweet aromatic odor. This compound is a member of the oxirane family, which are three-membered cyclic ethers. It is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpropylene Oxide can be synthesized through the epoxidation of α-methylstyrene. One common method involves the use of peracids, such as m-chloroperoxybenzoic acid (mCPBA), as the oxidizing agent. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of hydrogen peroxide and a suitable catalyst, such as titanium silicalite-1 (TS-1). This method is preferred due to its high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropylene Oxide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Reduction: The compound can be reduced to 2-phenylpropanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: It can be further oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like water, alcohols, and amines under mild acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Diols: Formed from the reaction with water.
Ethers: Formed from the reaction with alcohols.
Amino Alcohols: Formed from the reaction with amines.
2-Phenylpropanol: Formed from reduction.
Ketones and Carboxylic Acids: Formed from oxidation.
Scientific Research Applications
2-Phenylpropylene Oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylpropylene Oxide involves the opening of the oxirane ring by nucleophiles. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can interact with various molecular targets, including enzymes and nucleophilic sites in biomolecules, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
2-Phenylpropylene Oxide can be compared with other similar compounds such as:
Propylene oxide: Another member of the oxirane family, but with a simpler structure and different reactivity.
Styrene oxide: Similar in structure but lacks the methyl group, leading to different chemical properties and reactivity.
Epichlorohydrin: Contains a chlorine atom, making it more reactive in certain nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of the phenyl and methyl groups, which influence its reactivity and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-2-phenyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXPNWXSFCODDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880779 | |
Record name | oxirane, 2-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2085-88-3 | |
Record name | α-Methylstyrene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2085-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cumene, alpha,beta-epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002085883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylpropene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylpropene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | oxirane, 2-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-2-PHENYLOXIRANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of tritium-labeled 2-methyl-2-phenyloxirane in research?
A1: Tritium-labeled compounds are essential tools in chemical and biological research. The synthesis of tritium-labeled 2-methyl-2-phenyloxirane, as detailed in the paper "Radioactively labelled epoxides. Part IV. Tritium labelled α‐ and β‐methyl styrene oxides," [] provides researchers with a valuable tool for investigating reaction mechanisms and metabolic pathways. The use of tritium, a radioactive isotope of hydrogen, allows for sensitive detection and tracking of the compound in various systems. This can be particularly useful in studying the compound's reactivity, degradation pathways, and biological interactions.
Q2: How can 2-methyl-2-phenyloxirane be used as a starting material in organic synthesis?
A2: The article "Three-step synthesis of 1,1-dimethoxy-2-phenylpropane" [] demonstrates the use of 2-methyl-2-phenyloxirane as a key intermediate in the synthesis of 1,1-dimethoxy-2-phenylpropane. The synthesis involves the acid-catalyzed rearrangement of 2-methyl-2-phenyloxirane to 2-phenylpropanal, followed by acetalization to yield the target compound. This three-step process highlights the versatility of 2-methyl-2-phenyloxirane as a building block in organic synthesis, particularly for the preparation of fragrance and flavor compounds.
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